Cas no 100986-86-5 ((R)-Ofloxacin)

(R)-Ofloxacin 化学的及び物理的性質

名前と識別子

-

- 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylicacid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, (3R)-

- (R)-Ofloxacin

- D-OFLOXACIN

- DEXTROFLOXACINE

- D-ofloaxcin

- DR 3354

- (R)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid

- (3R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid

- D-Levofloxacin

- DS-4632

- Aids002308

- Aids-002308

- Ofloxacin R-Isomer

- D-Isomer of ofloxacin

- Levofloxacin R-IsoMer

- (R)-Ofloxacin,98%e.e.

- MLS006011975

- 7H-PYRIDO(1,2,3-DE)-1,4-BENZOXAZINE-6-CARBOXYLIC ACID, 9-FLUORO-2,3-DIHYDRO-3-METHYL-10-(4-METHYL-1-PIPERAZINYL)-7-OXO-, (3R)-

- fluoro-methyl-(4-methylpiperazin-1-yl)-oxo-[?]carboxylic acid

- Dextrofloxacin

- (R)-9-FLUORO-2,3-DIHYDRO-3-METHYL-10-(4-METHYL-1-PIPERAZINYL)-7-OXO-7H-PYRIDO(1,2,3-DE)(1,4)BENZOXAZINE-6-CARBOXYLIC ACID

- (R)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid

- LEVOFLOXACIN HEMIHYDRATE IMPURITY A [EP IMPURITY]

- HY-B0330D

- (3R)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid

- 100986-86-5

- SW219935-1

- (2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

- BDBM50226409

- CAS-82419-36-1

- DTXSID1058715

- MFCD00869643

- HMS3655N03

- AKOS030254688

- A898837

- DB03034

- (3R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

- OFLOXACIN, (R)-

- AS-78971

- (2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

- (2R)-7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0(5,13)]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

- (2R)-7-Fluoro-2-methyl-6-(4-methylpiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

- DR-3354

- Q27094003

- Z1143251035

- (R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid

- R-(+)-Ofloxacin

- R-OFLOXACIN [USP-RS]

- CCRIS 4073

- UNII-36OPE0O92Z

- NCGC00016948-01

- CHEMBL420937

- 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, (3R)-

- CHEBI:46577

- AMY23687

- SMR004703538

- (+)-Ofloxacin

- NCGC00015772-01

- F19527

- (2R)-7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0(5,13)]trideca-5(13),6,8,11-tetraene-11-carboxylicacid

- 36OPE0O92Z

- EN300-71971

- DR3354

- rofloxacin

- R-Ofloxacin

- CS-0089617

- Lopac-O-8757

- NS00076204

- SCHEMBL4316947

- J-000297

- LEVOFLOXACIN IMPURITY, D-ISOMER- [USP IMPURITY]

- Ofloxacin, D-

- (R)-(+)-Ofloxacin

- EiM17-02662

- DA-62990

- BRD-K88565300-001-01-7

-

- MDL: MFCD00869643

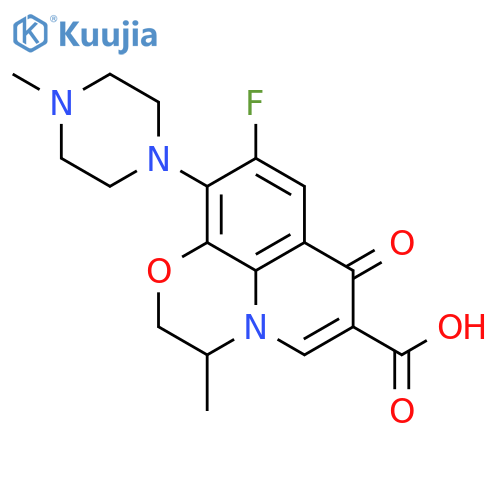

- インチ: InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)

- InChIKey: GSDSWSVVBLHKDQ-UHFFFAOYSA-N

- ほほえんだ: FC1=CC2=C3N(C=C(C(O)=O)C2=O)C(C)COC3=C1N1CCN(C)CC1

計算された属性

- せいみつぶんしりょう: 361.143784g/mol

- ひょうめんでんか: 0

- XLogP3: -0.4

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 回転可能化学結合数: 2

- どういたいしつりょう: 361.143784g/mol

- 単一同位体質量: 361.143784g/mol

- 水素結合トポロジー分子極性表面積: 73.3Ų

- 重原子数: 26

- 複雑さ: 634

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.48

- ふってん: 571.5°Cat760mmHg

- フラッシュポイント: 299.4°C

- 屈折率: 1.669

- PSA: 75.01000

- LogP: 1.54690

(R)-Ofloxacin セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

(R)-Ofloxacin 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-Ofloxacin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-71971-10.0g |

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

100986-86-5 | 10g |

$3906.0 | 2023-04-23 | ||

| Enamine | EN300-71971-0.05g |

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

100986-86-5 | 0.05g |

$763.0 | 2023-04-23 | ||

| TRC | O245740-50mg |

(R)-Ofloxacin |

100986-86-5 | 50mg |

$ 1833.00 | 2023-09-06 | ||

| Enamine | EN300-71971-2.5g |

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

100986-86-5 | 2.5g |

$1781.0 | 2023-04-23 | ||

| TRC | O245740-5mg |

(R)-Ofloxacin |

100986-86-5 | 5mg |

$ 236.00 | 2023-09-06 | ||

| abcr | AB543527-100 mg |

(2R)-7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0(5,13)]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; . |

100986-86-5 | 100mg |

€731.90 | 2023-06-14 | ||

| Enamine | EN300-71971-0.1g |

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

100986-86-5 | 0.1g |

$799.0 | 2023-04-23 | ||

| LKT Labs | O2146-5 mg |

R-(+)-Ofloxacin |

100986-86-5 | ≥98% | 5mg |

$897.50 | 2023-07-10 | |

| 1PlusChem | 1P0003UD-1mg |

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, (3R)- |

100986-86-5 | ≥98% | 1mg |

$110.00 | 2023-12-27 | |

| MedChemExpress | HY-B0330D-5mg |

(R)-Ofloxacin |

100986-86-5 | 99.88% | 5mg |

¥600 | 2024-04-21 |

(R)-Ofloxacin 関連文献

-

Shirong Cao,Qianyun Ma,Ye Liu,Jiayu Zhang,Zhaokun Wang New J. Chem. 2022 46 9704

-

Yan Fu,Xiaoli Duan,Xiongfei Chen,Jinli Zhang,Wei Li RSC Adv. 2014 4 1329

-

Hongtao Mu,Baoling Wang,Zhenlin Xu,Yuanming Sun,Xinan Huang,Yudong Shen,Sergei A. Eremin,Anatoly V. Zherdev,Boris B. Dzantiev,Hongtao Lei Analyst 2015 140 1037

-

Lichao He,Xinjian Chen,Xiangrong Li,Zhiyong Zhou,Zhongqi Ren New J. Chem. 2019 43 15048

-

M. S. Peres,M. G. Maniero,J. R. Guimar?es Photochem. Photobiol. Sci. 2015 14 556

-

Serena Arnaboldi,Tiziana Benincori,Roberto Cirilli,W?odzimierz Kutner,Mirko Magni,Patrizia Romana Mussini,Krzysztof Noworyta,Francesco Sannicolò Chem. Sci. 2015 6 1706

-

Yu Zhao,Jinlong Wang,Yanru Liu,Zhen Jiang,Yongbo Song,Xingjie Guo New J. Chem. 2020 44 958

-

Xin-nan Tong,Xin-ze Wang,Xiao-juan He,Zhe Wang,Wen-xuan Li Environ. Sci.: Processes Impacts 2020 22 217

-

Mark V. Sullivan,Francia Allabush,David Bunka,Arron Tolley,Paula M. Mendes,James H. R. Tucker,Nicholas W. Turner Polym. Chem. 2021 12 4394

-

Wentao Bi,Minglei Tian,Kyung Ho Row Analyst 2011 136 379

(R)-Ofloxacinに関する追加情報

Compound CAS No. 100986-86-5: (R)-Ofloxacin

Ofloxacin, with the CAS number 100986-86-5, is a fluoroquinolone antibiotic that has been widely recognized for its potent antibacterial activity. The (R)-ofloxacin enantiomer, in particular, has garnered significant attention due to its enhanced pharmacokinetic properties and reduced side effects compared to its racemic counterpart. This compound is a cornerstone in the treatment of various bacterial infections, including urinary tract infections, respiratory infections, and skin infections.

Recent studies have highlighted the mechanism of action of (R)-ofloxacin, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and repair. By targeting these enzymes, (R)-ofloxacin effectively disrupts the bacterial life cycle, leading to cell death. This mechanism underscores its efficacy against a broad spectrum of gram-negative and gram-positive bacteria.

The pharmacokinetic profile of (R)-ofloxacin has been extensively studied, revealing superior bioavailability and tissue penetration compared to other fluoroquinolones. This is attributed to its unique stereochemistry, which enhances its ability to cross biological membranes and reach therapeutic concentrations in infected tissues. Recent research has also explored the potential of (R)-ofloxacin in treating multidrug-resistant bacterial strains, a growing concern in modern medicine.

One of the most notable advancements in (R)-ofloxacin research is its application in combination therapies. By combining (R)-ofloxacin with other antibiotics or adjuvants, researchers have observed enhanced efficacy and reduced resistance development. For instance, a recent clinical trial demonstrated that a combination of (R)-ofloxacin with β-lactam antibiotics significantly improved outcomes in patients with complicated urinary tract infections caused by extended-spectrum beta-lactamase (ESBL)-producing bacteria.

The safety profile of (R)-ofloxacin has also been a focal point of recent investigations. While fluoroquinolones are generally well-tolerated, concerns about their association with tendinitis and tendon rupture have led to stricter prescribing guidelines. However, studies comparing the safety of (R)-ofloxacin with other fluoroquinolones suggest that its enantiopure form may exhibit a lower risk of such adverse effects due to reduced off-target interactions.

In terms of clinical applications, (R)-ofloxacin has shown promise in both oral and intravenous formulations. Its versatility makes it suitable for outpatient treatment as well as hospital settings. Recent guidelines from international health organizations recommend (R)-ofloxacin as a first-line or alternative therapy for specific bacterial infections, particularly in regions with high rates of antibiotic resistance.

Looking ahead, ongoing research is exploring the potential of (R)-ofloxacin in novel therapeutic areas. For example, preclinical studies are investigating its efficacy against biofilm-forming bacteria, which are notoriously difficult to treat due to their resistance mechanisms. Additionally, there is growing interest in repurposing (R)-ofloxacin for non-infectious conditions, such as cancer therapy, based on its anti-inflammatory and anti-proliferative properties.

In conclusion, compound CAS No. 100986-86-5, or (R)-ofloxacin, remains a critical component of modern antimicrobial therapy. Its unique pharmacokinetic properties, broad spectrum of activity, and favorable safety profile make it an invaluable tool in combating bacterial infections. As research continues to uncover new applications and optimize its use, (R)-ofloxacin will undoubtedly play an even more significant role in global healthcare.

100986-86-5 ((R)-Ofloxacin) 関連製品

- 114213-69-3(N-Methyl Gatifloxacin)

- 138199-71-0(Levofloxacin hydrate)

- 160738-57-8(Gatifloxacin)

- 104721-52-0(7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylicacid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-)

- 82419-36-1(Ofloxacin)

- 180200-66-2(Gatifloxacin sesquihydrate)

- 172426-87-8(Desethylene Gatifloxacin)

- 112811-59-3(Gatifloxacin)

- 117707-40-1(Desmethyl levofloxacin)

- 100986-85-4(Levofloxacin)